molecular formula C15H9N3O2 B11567721 6H-phthalazino[1,2-b]quinazoline-5,8-dione

6H-phthalazino[1,2-b]quinazoline-5,8-dione

Katalognummer: B11567721
Molekulargewicht: 263.25 g/mol
InChI-Schlüssel: ZTLLFUWIPJIXPH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

11,13-DIHYDRO-10H-5,11,12-TRIAZATETRAPHENE-10,13-DIONE is a complex organic compound known for its unique structure and potential applications in various scientific fields. This compound is characterized by its triazatetraene core, which contributes to its distinct chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 11,13-DIHYDRO-10H-5,11,12-TRIAZATETRAPHENE-10,13-DIONE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to facilitate the formation of the triazatetraene core.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Analyse Chemischer Reaktionen

Types of Reactions

11,13-DIHYDRO-10H-5,11,12-TRIAZATETRAPHENE-10,13-DIONE undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can alter the oxidation state of the compound, affecting its reactivity.

    Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce more saturated compounds.

Wissenschaftliche Forschungsanwendungen

11,13-DIHYDRO-10H-5,11,12-TRIAZATETRAPHENE-10,13-DIONE has several applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic effects or use as a diagnostic tool.

    Industry: It can be used in the development of new materials or as a catalyst in various chemical processes.

Wirkmechanismus

The mechanism of action of 11,13-DIHYDRO-10H-5,11,12-TRIAZATETRAPHENE-10,13-DIONE involves its interaction with specific molecular targets. These interactions can affect various biochemical pathways, leading to the compound’s observed effects. The exact molecular targets and pathways depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

11,13-DIHYDRO-10H-5,11,12-TRIAZATETRAPHENE-10,13-DIONE is unique due to its specific triazatetraene core, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.

Eigenschaften

Molekularformel

C15H9N3O2

Molekulargewicht

263.25 g/mol

IUPAC-Name

6H-quinazolino[2,3-a]phthalazine-5,8-dione

InChI

InChI=1S/C15H9N3O2/c19-14-10-6-2-1-5-9(10)13-16-12-8-4-3-7-11(12)15(20)18(13)17-14/h1-8H,(H,17,19)

InChI-Schlüssel

ZTLLFUWIPJIXPH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)NN3C2=NC4=CC=CC=C4C3=O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.